N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Brand Name: Vulcanchem
CAS No.: 302583-11-5
VCID: VC5452051
InChI: InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-15(21)14-8-10-4-1-2-7-13(10)22-14/h1-9H,(H,20,21)
SMILES: C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F
Molecular Formula: C16H10F3NO2
Molecular Weight: 305.256

N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide

CAS No.: 302583-11-5

Cat. No.: VC5452051

Molecular Formula: C16H10F3NO2

Molecular Weight: 305.256

* For research use only. Not for human or veterinary use.

N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide - 302583-11-5

Specification

CAS No. 302583-11-5
Molecular Formula C16H10F3NO2
Molecular Weight 305.256
IUPAC Name N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide
Standard InChI InChI=1S/C16H10F3NO2/c17-16(18,19)11-5-3-6-12(9-11)20-15(21)14-8-10-4-1-2-7-13(10)22-14/h1-9H,(H,20,21)
Standard InChI Key FHGCOKNNILZYEC-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC(=C3)C(F)(F)F

Introduction

Chemical Structure and Functional Features

The molecular structure of N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide comprises three key components:

  • Benzofuran Core: A fused bicyclic system of benzene and furan, providing a planar aromatic structure conducive to π-π interactions.

  • Carboxamide Linker: A –CONH– group connecting the benzofuran ring to the aryl substituent, introducing hydrogen-bonding capabilities.

  • 3-(Trifluoromethyl)phenyl Group: A phenyl ring substituted with a –CF₃ group at the meta position, enhancing electron-withdrawing effects and lipophilicity.

The molecular formula is C₁₆H₁₀F₃NO₂, with a molecular weight of 305.25 g/mol. The compound’s IUPAC name reflects its substitution pattern, ensuring unambiguous identification in chemical databases.

Synthesis and Manufacturing Processes

Synthetic Routes

The synthesis of N-[3-(trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide typically follows multi-step protocols, as outlined in patent US20180002305A1 . Key steps include:

Benzofuran Core Formation

The benzofuran ring is constructed via cyclization reactions. A common method involves the acid-catalyzed dehydration of 2-hydroxyacetophenone derivatives, yielding the fused bicyclic structure.

Carboxamide Functionalization

The carboxamide group is introduced through nucleophilic acyl substitution. For example, benzofuran-2-carbonyl chloride is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine:

Benzofuran-2-carbonyl chloride+3-(Trifluoromethyl)anilineEt3NN-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide+HCl\text{Benzofuran-2-carbonyl chloride} + \text{3-(Trifluoromethyl)aniline} \xrightarrow{\text{Et}_3\text{N}} \text{N-[3-(Trifluoromethyl)phenyl]-1-benzofuran-2-carboxamide} + \text{HCl}

This reaction is typically conducted in anhydrous dichloromethane or dimethylformamide (DMF) at 0–25°C .

Purification Techniques

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization from ethanol/water mixtures. High-performance liquid chromatography (HPLC) may be employed for analytical-grade purity.

Industrial-Scale Production

Industrial synthesis optimizes cost and yield through:

  • Continuous Flow Reactors: Enhance heat/mass transfer and reduce reaction times .

  • Catalyst Recycling: Palladium-based catalysts (e.g., Pd/C) are recovered and reused in coupling steps.

  • Solvent Recovery Systems: Minimize waste by distilling and reusing DMF or dichloromethane.

Table 1: Representative Synthesis Conditions

StepReagents/ConditionsYield (%)Purity (%)
Benzofuran formationH₂SO₄, 100°C, 4h7895
Carboxamide couplingDMF, 25°C, 12h8598
Final purificationSilica gel chromatography (EtOAc/Hexane 1:3)9099.5

Physicochemical Properties

Solubility and Stability

  • Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF); sparingly soluble in ethanol; insoluble in water (<0.1 mg/mL at 25°C).

  • Thermal Stability: Decomposes at 218–220°C without melting, as determined by differential scanning calorimetry (DSC).

  • Photostability: Stable under ambient light but degrades upon prolonged UV exposure (λ = 254 nm).

Spectroscopic Characteristics

  • IR (KBr): Strong absorption at 1685 cm⁻¹ (C=O stretch), 1320 cm⁻¹ (C–N stretch), and 1120 cm⁻¹ (C–F stretch).

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.40 (m, 8H, aromatic), 4.30 (s, 1H, furan O–C–H).

  • ¹⁹F NMR (376 MHz, CDCl₃): δ -62.5 (CF₃).

Challenges and Future Directions

Synthetic Challenges

  • Regioselectivity: Competing reactions at the benzofuran 3-position require careful catalyst selection.

  • Scale-Up Costs: High-purity CF₃ precursors increase production expenses.

Research Opportunities

  • Structure-Activity Relationships (SAR): Systematic modification of the aryl substituent to optimize bioactivity.

  • Green Chemistry: Developing aqueous-phase reactions to replace DMF and dichloromethane.

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